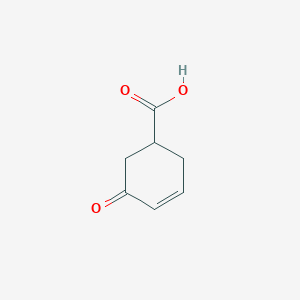

5-Oxocyclohex-3-enecarboxylic acid

描述

属性

IUPAC Name |

5-oxocyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-6-3-1-2-5(4-6)7(9)10/h1,3,5H,2,4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVVRNQKUOFLOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508515 | |

| Record name | 5-Oxocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22748-45-4 | |

| Record name | 5-Oxocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxocyclohex-3-enecarboxylic acid typically involves the oxidation of cyclohexene derivatives. One common method is the allylic oxidation of cyclohexene using peracids or other oxidizing agents . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and selectivity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods are designed to optimize reaction efficiency and minimize by-products. The use of environmentally friendly oxidizing agents and solvents is also a key consideration in industrial production .

化学反应分析

Types of Reactions: 5-Oxocyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Esterification typically involves alcohols and acid catalysts, while amidation requires amines and coupling agents.

Major Products:

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of esters and amides.

科学研究应用

Scientific Research Applications

5-Oxocyclohex-3-enecarboxylic acid is utilized in chemistry as a building block for synthesizing complex organic molecules. In biology, it is used in studying enzyme-catalyzed reactions and metabolic pathways. Its potential in medicine lies in drug development and pharmaceutical research, and it is also used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves interaction with molecular targets and pathways, acting as a substrate for enzymes in oxidation-reduction reactions in biological systems. The ketone and carboxylic acid groups allow it to participate in biochemical processes, influencing cellular functions and metabolic pathways.

Comparison with Similar Compounds

Compared to similar compounds, this compound has a unique combination of functional groups, giving it distinct chemical reactivity and biological activity.

- 3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid: This compound has a similar structure but with an additional hydroxyl group.

- Cyclohexane-1,3-dione derivatives: These compounds have similar ring structures but different functional groups.

This compound has potential biological activities, with research indicating that similar compounds exhibit antioxidant properties. Antioxidants are important in mitigating oxidative stress, which is associated with diseases such as cancer and neurodegenerative disorders.

Case Studies

- Inhibition of Steroid Metabolism: Studies on the effects of this compound on steroid 5-alpha reductase activity showed a competitive inhibition mechanism, suggesting it could be a lead for developing new inhibitors for this enzyme.

- Biotransformation Applications: The compound has been utilized in biocatalytic processes, where its structural features facilitate specific enzymatic reactions. For example, peroxygenase-catalyzed reactions involving this compound have shown high regioselectivity and enantioselectivity, highlighting its utility in synthetic organic chemistry.

Synthesis and Derivatives

作用机制

The mechanism of action of 5-Oxocyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The presence of both a ketone and a carboxylic acid group allows it to participate in various biochemical processes, influencing cellular functions and metabolic pathways .

相似化合物的比较

Structural Insights :

- Hydroxy Substituents : The addition of hydroxyl groups (e.g., at C3 or C3/C4) enhances hydrogen-bonding capacity and acidity. For example, 3,4-dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid (dihydrogallic acid) exhibits antioxidant properties akin to gallic acid derivatives .

- Alkyl Chains : The presence of long alkyl chains, as in 5-(7-carboxyheptyl)-2-hexyl-3-cyclohexene-1-carboxylic acid, increases hydrophobicity and reduces solubility in polar solvents, making it suitable for lipid-based applications .

Reactivity Patterns

- Keto-Enol Tautomerism: The α,β-unsaturated ketone in this compound facilitates enolization, enabling participation in Michael additions or Diels-Alder reactions. In contrast, hydroxylated analogs (e.g., CID 14492370) exhibit stabilized enol forms due to intramolecular hydrogen bonding .

- Acid Strength : The carboxylic acid group (pKa ~2.5–3.5) is comparable across analogs, but dihydroxy variants (e.g., CAS 184105-29-1) show lower pKa values for hydroxyl groups (~8–10), enhancing metal chelation capabilities .

Key Research Findings

- Antioxidant Activity : 3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid demonstrated radical-scavenging efficiency comparable to ascorbic acid in vitro, attributed to its ortho-dihydroxy (catechol) structure .

- Catalytic Hydrogenation : The α,β-unsaturated ketone in this compound undergoes selective hydrogenation to yield cyclohexanecarboxylic acid derivatives, a process optimized using Pd/C catalysts in recent studies.

生物活性

5-Oxocyclohex-3-enecarboxylic acid (CAS No. 22748-45-4) is a compound of significant interest in the field of organic chemistry and biochemistry due to its potential biological activities. This article explores its properties, synthesis, and biological implications, drawing from a range of scientific studies and data.

- Molecular Formula : C7H8O3

- Molecular Weight : 140.14 g/mol

- Structural Characteristics : The compound features a cyclohexene ring with a keto and carboxylic acid functional group, which contributes to its reactivity and biological activity.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of related compounds has been quantified through various assays, demonstrating their potential therapeutic applications.

Enzyme Inhibition Studies

This compound has been studied for its inhibitory effects on specific enzymes, particularly in the context of metabolic pathways. For instance, studies have shown that certain derivatives can inhibit steroid 5-alpha reductase, an enzyme involved in testosterone metabolism. This inhibition is significant for conditions like benign prostatic hyperplasia and androgenetic alopecia.

| Enzyme | Inhibitor | IC50 (nM) |

|---|---|---|

| Steroid 5-alpha reductase | This compound | 148.2 |

Case Studies

- Inhibition of Steroid Metabolism : A study investigated the effects of this compound on the activity of steroid 5-alpha reductase. The results indicated a competitive inhibition mechanism, suggesting that the compound could serve as a lead for developing new inhibitors for this enzyme .

- Biotransformation Applications : The compound has been utilized in biocatalytic processes where its structural features facilitate specific enzymatic reactions. For example, peroxygenase-catalyzed reactions involving this compound have shown high regioselectivity and enantioselectivity, highlighting its utility in synthetic organic chemistry .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways, often involving cyclization reactions or oxidation processes. Its derivatives are also of interest due to their enhanced biological activities.

Synthetic Pathways

- Cyclization Reactions : Utilizing starting materials like ketene acetals can lead to the formation of this compound through cyclization under specific conditions.

- Oxidation Reactions : The introduction of functional groups via oxidation can modify the compound's activity profile, making it suitable for targeted biological applications.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas include:

- Clinical Trials : Investigating the efficacy and safety of this compound in clinical settings for conditions related to steroid metabolism.

- Mechanistic Studies : Understanding the detailed biochemical pathways influenced by this compound could lead to novel therapeutic strategies.

- Development of Analogues : Creating derivatives with enhanced potency or selectivity for specific biological targets could expand its applicability in pharmacology.

常见问题

Q. What are the recommended synthetic routes for 5-oxocyclohex-3-enecarboxylic acid, and how can purity be optimized?

The synthesis typically involves cyclization of substituted dienecarboxylic acids or oxidation of cyclohexene derivatives. For example, 3-cyclohexene-1-carboxylic acid (CAS 4771-80-6) can serve as a precursor, with oxidation at the 5-position achieved via selective ketone-forming reagents like pyridinium chlorochromate (PCC). Purity optimization requires rigorous chromatography (e.g., silica gel column) and spectroscopic validation (¹H/¹³C NMR, IR) to confirm the absence of byproducts such as over-oxidized or dimerized species .

Q. How can hydrogen bonding patterns in this compound crystals inform its reactivity?

Graph set analysis (as per Etter’s formalism) is critical for mapping hydrogen-bonding motifs. The keto and carboxylic acid groups form cyclic dimers (R₂²(8) motifs) or chains, influencing solubility and solid-state stability. X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) can resolve these patterns, with directional hydrogen bonds affecting proton transfer kinetics in reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H NMR : Identify olefinic protons (δ 5.5–6.5 ppm) and carboxylic acid protons (broad δ ~12 ppm).

- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for ketone and carboxylic acid).

- MS (ESI) : Detect molecular ion [M-H]⁻ at m/z 154.1 (calculated for C₇H₈O₃). Cross-validation with elemental analysis (C, H, O) ensures structural fidelity .

Advanced Research Questions

Q. How do contradictory reports on the compound’s acidity (pKa) arise, and how can they be resolved?

Discrepancies often stem from solvent effects (e.g., water vs. DMSO) or measurement techniques (potentiometric vs. spectrophotometric). A multi-method approach is recommended:

- Potentiometry : Calibrate with standard buffers in aqueous solutions.

- Computational DFT : Calculate gas-phase acidity (ΔG) using B3LYP/6-31G* basis sets.

- Solvent modeling : Apply COSMO-RS to account for solvation effects. Discrepancies >0.5 pKa units warrant re-evaluation of experimental conditions .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

The compound’s planar keto group and carboxylic acid moiety promote π-π stacking but may lead to twinning. Strategies include:

- Solvent screening : Use mixed solvents (e.g., ethanol/water) to slow nucleation.

- Seeding : Introduce microcrystals from vapor diffusion methods.

- Cryocooling : Stabilize crystals at 100 K to reduce thermal motion artifacts. SHELXD or SHELXE can resolve twinning by refining against high-resolution (<1.0 Å) data .

Q. How can computational modeling predict the compound’s reactivity in Diels-Alder reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess diene/dienophile compatibility. For this compound:

Q. What pharmacological screening approaches are suitable for derivatives of this compound?

- In silico docking : Use AutoDock Vina to screen against cyclooxygenase-2 (COX-2) or β-lactamase targets.

- In vitro assays : Test antimicrobial activity via microbroth dilution (MIC values) or anti-inflammatory effects via COX inhibition.

- Metabolic stability : Assess hepatic clearance using human liver microsomes (HLM). Reference standards (e.g., USP/EP) ensure QC compliance during method validation .

Data Contradiction & Analysis

Q. How should researchers address conflicting data on the compound’s thermal stability?

Thermogravimetric analysis (TGA) under nitrogen vs. air may yield divergent decomposition temperatures due to oxidative pathways. Recommendations:

- Controlled atmosphere TGA : Compare N₂ (inert) vs. O₂ (reactive) profiles.

- DSC : Identify melting points and exothermic events (e.g., decarboxylation).

- Kinetic modeling : Apply Flynn-Wall-Ozawa method to calculate activation energy (Eₐ). Discrepancies >10°C require verification of sample purity and calorimeter calibration .

Q. What experimental designs resolve ambiguities in reaction mechanisms involving this compound?

Isotopic labeling (e.g., ¹⁸O in the carboxylic group) coupled with mass spectrometry tracks oxygen transfer in esterification or decarboxylation. For example:

- Mechanistic trapping : Use deuterated solvents (CD₃OD) to identify protonation sites.

- Kinetic isotope effects (KIE) : Compare kₕ/k_d ratios to distinguish concerted vs. stepwise pathways. Cross-correlation with computational intermediates (IRC analysis) validates proposed mechanisms .

Methodological Best Practices

Q. How to ensure reproducibility in synthesizing enantiomerically pure derivatives?

- Chiral chromatography : Use Daicel Chiralpak columns (e.g., AD-H) with hexane/IPA mobile phases.

- Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts for kinetic resolution.

- Circular dichroism (CD) : Verify enantiomeric excess (ee) by comparing experimental and calculated spectra.

Document all synthetic steps in compliance with ANDA guidelines for traceability .

Q. What statistical methods are critical for analyzing dose-response data in bioactivity studies?

- Nonlinear regression : Fit IC₅₀ values using four-parameter logistic models (GraphPad Prism).

- ANOVA with post hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).

- Bootstrap resampling : Estimate confidence intervals for EC₅₀ values (10,000 iterations).

Report effect sizes (Cohen’s d) and power analysis to justify sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。